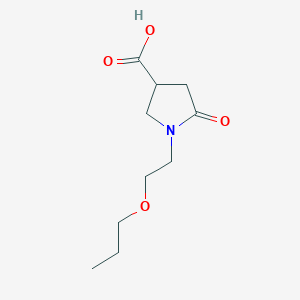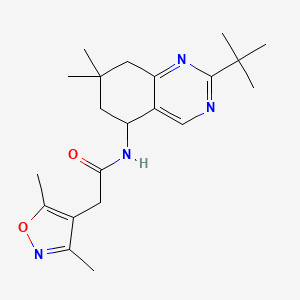![molecular formula C22H27N3O2 B4255499 4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4255499.png)
4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide
Vue d'ensemble
Description
4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide, also known as CP-122,721, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides and has been found to have a wide range of effects on the human body.
Mécanisme D'action
The exact mechanism of action of 4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide is not fully understood. However, it is believed to work by modulating the activity of the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. 4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has been found to act as a partial agonist at the dopamine D2 receptor, which means that it can activate the receptor to some extent but not fully.
Biochemical and Physiological Effects:
4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has a number of biochemical and physiological effects on the human body. It has been found to increase dopamine release in the brain, which is thought to be responsible for its potential therapeutic effects in the treatment of Parkinson's disease, schizophrenia, and addiction. 4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the dopamine D2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for researchers studying the dopamine D2 receptor and its role in various diseases and disorders. However, one limitation is that 4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide is a relatively complex compound to synthesize, which may make it difficult for some researchers to obtain.
Orientations Futures
There are a number of future directions for research on 4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the investigation of its potential therapeutic applications in the treatment of other diseases and disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide and its effects on the human body.
Applications De Recherche Scientifique
4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the human body, including its ability to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. 4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has also been found to have potential applications in the treatment of Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
4-(1-cyclobutylpiperidin-4-yl)oxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(24-16-18-4-1-2-13-23-18)17-7-9-20(10-8-17)27-21-11-14-25(15-12-21)19-5-3-6-19/h1-2,4,7-10,13,19,21H,3,5-6,11-12,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHXMCFKEFFGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4255417.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4255418.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B4255425.png)
![5-(3-methoxyphenyl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,2,4-triazin-3-amine](/img/structure/B4255428.png)

![N-cyclopropyl-N-[4-(methylthio)benzyl]prolinamide hydrochloride](/img/structure/B4255436.png)
![2-{1-(2-furylmethyl)-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]piperazin-2-yl}ethanol](/img/structure/B4255458.png)
![methyl 1-{2-[(1-cyclohexyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B4255477.png)
![2-({1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4255486.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4255491.png)
![methyl 1-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B4255500.png)
![1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-propoxypiperidine](/img/structure/B4255503.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-[(diethylamino)methyl]-5-ethyl-2-furamide](/img/structure/B4255523.png)